molecular formula C11H11F3O2 B8675548 1,1,1-Trifluoro-4-(4-methoxy-phenyl)-butan-2-one

1,1,1-Trifluoro-4-(4-methoxy-phenyl)-butan-2-one

Cat. No. B8675548
M. Wt: 232.20 g/mol
InChI Key: JZVUENFNGOTIJJ-UHFFFAOYSA-N
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Patent
US06255496B1

Procedure details

To a solution of 1,1,1-trifluoro-4-[4-methoxyphenyl]-2-butanone (43.5 g, 0.187 mol) in dichloromethane (500 ml) at −78° C. (dry ice-acetone) was added dropwise boron tribromide (53 ml, 0.561 mol). The mixture was then stirred at 0° C. (ice bath) for 3 h, and cautiously quenched by dropwise addition of ice-water (200 ml) over a period of 1 h. The aqueous phase was saturated with solid sodium chloride, extracted with dichloromethane (500 ml) followed by diethyl ether (500 ml). The combined organic layers were dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was purified by bulb-to-bulb distilation (96-100° C., 0.2 mmHg) to afford the title compound (34.4 g, 84%) as a yellow liquid which solidified upon standing.
Quantity
43.5 g
Type
reactant
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3](=[O:14])[CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([O:12]C)=[CH:8][CH:7]=1.C(=O)=O.CC(C)=O.B(Br)(Br)Br>ClCCl>[OH:12][C:9]1[CH:10]=[CH:11][C:6]([CH2:5][CH2:4][C:3](=[O:14])[C:2]([F:1])([F:15])[F:16])=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
43.5 g
Type
reactant
Smiles
FC(C(CCC1=CC=C(C=C1)OC)=O)(F)F
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Name
Quantity
53 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 0° C. (ice bath) for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
cautiously quenched by dropwise addition of ice-water (200 ml) over a period of 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by bulb-to-bulb distilation (96-100° C., 0.2 mmHg)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)CCC(C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 34.4 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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